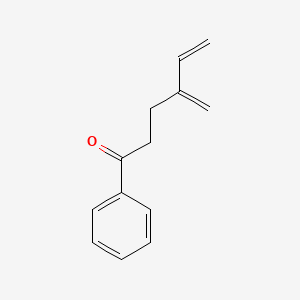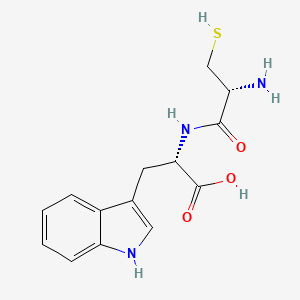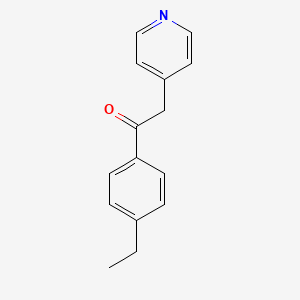![molecular formula C7H3Cl2N3O3 B14261170 6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione CAS No. 168123-81-7](/img/structure/B14261170.png)
6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrido[2,3-b]pyrazine core, which is a fused ring system containing nitrogen atoms, and is substituted with chlorine and hydroxyl groups. Its distinct structure makes it an interesting subject for research in medicinal chemistry, materials science, and other scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,3-dichloropyridine with hydrazine hydrate can lead to the formation of the pyrazine ring, followed by oxidation to introduce the hydroxyl group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of 6,7-dichloro-5-oxo-1H-pyrido[2,3-b]pyrazine-2,3-dione, while substitution of the chlorine atoms can yield various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving nitrogen-containing heterocycles.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects . The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-dihydro-5H-pyrido[2,3-c]pyridazine: Another nitrogen-containing heterocycle with potential biological activity.
1H-indole: A widely studied heterocyclic compound with diverse biological and chemical applications.
3,4-dihydro-2H-1,4-benzoxazine: Known for its applications in medicinal chemistry and materials science.
Uniqueness
6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione is unique due to its specific substitution pattern and the presence of both chlorine and hydroxyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
168123-81-7 |
|---|---|
Molekularformel |
C7H3Cl2N3O3 |
Molekulargewicht |
248.02 g/mol |
IUPAC-Name |
6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H3Cl2N3O3/c8-2-1-3-5(12(15)4(2)9)11-7(14)6(13)10-3/h1,15H,(H,10,13) |
InChI-Schlüssel |
KUWRFPCMSULCLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC(=O)C(=O)N2)N(C(=C1Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol](/img/structure/B14261093.png)

![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
![Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]-](/img/structure/B14261100.png)

![[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B14261112.png)
![8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B14261114.png)





![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)

